N-(4-{[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
CAS No.: 1015582-09-8
Cat. No.: VC11800995
Molecular Formula: C22H17ClF3N5O
Molecular Weight: 459.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015582-09-8 |
|---|---|
| Molecular Formula | C22H17ClF3N5O |
| Molecular Weight | 459.8 g/mol |
| IUPAC Name | N-[4-[[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C22H17ClF3N5O/c1-12-11-18(29-15-9-7-14(8-10-15)28-13(2)32)31-21(27-12)19(20(30-31)22(24,25)26)16-5-3-4-6-17(16)23/h3-11,29H,1-2H3,(H,28,32) |
| Standard InChI Key | SRNSNJRCSGEQNL-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F)C4=CC=CC=C4Cl |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F)C4=CC=CC=C4Cl |
Introduction
Synthesis Approaches
The synthesis of such complex molecules typically involves multi-step reactions. A common approach might include the formation of the pyrazolo[1,5-a]pyrimidine core through condensation reactions, followed by the introduction of the trifluoromethyl and chlorophenyl groups. The acetamide moiety can be attached via a coupling reaction with an appropriate amine.
Synthesis Steps:
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Formation of Pyrazolo[1,5-a]pyrimidine Core: This might involve condensation reactions between appropriate precursors.
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Introduction of Trifluoromethyl and Chlorophenyl Groups: Typically achieved through electrophilic substitution or cross-coupling reactions.
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Attachment of Acetamide Moiety: Via a coupling reaction with an appropriate amine.
Potential Biological Activities
Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific biological activity of N-(4-{[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide would depend on its ability to interact with biological targets, such as enzymes or receptors.
| Potential Activity | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of enzymes like COX-2 or 5-LOX. |
| Anticancer | Inhibition of cell proliferation or induction of apoptosis. |
| Antiviral | Disruption of viral replication processes. |
Research Findings and Future Directions
While specific research findings on this compound are not available, studies on similar pyrazolo[1,5-a]pyrimidines suggest that these compounds can be promising candidates for drug development. Future research should focus on synthesizing the compound and evaluating its biological activities through in vitro and in vivo studies.
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